molecular formula C5H3ClFNO B2440755 2-Chloro-4-fluoropyridin-3-ol CAS No. 1227577-96-9

2-Chloro-4-fluoropyridin-3-ol

Cat. No.: B2440755
CAS No.: 1227577-96-9
M. Wt: 147.53
InChI Key: QVGIUOWWUSXAMF-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoropyridin-3-ol is a heterocyclic organic compound with the molecular formula C₅H₃ClFNO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by chlorine and fluorine atoms, respectively, and the hydrogen at position 3 is replaced by a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoropyridin-3-ol can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine, which can then be further chlorinated and hydroxylated to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced fluorination and chlorination techniques, along with rigorous purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoropyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form amines.

    Addition Reactions: The compound can participate in addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce ketones and amines, respectively .

Scientific Research Applications

2-Chloro-4-fluoropyridin-3-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloro-3-fluoropyridin-4-ol
  • 3-Chloro-5-fluoropyridin-2-ol
  • 2-Chloro-5-fluoropyridin-3-ol

Comparison: Compared to its analogs, 2-Chloro-4-fluoropyridin-3-ol is unique due to the specific positioning of the chlorine, fluorine, and hydroxyl groups. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-4-fluoropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGIUOWWUSXAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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